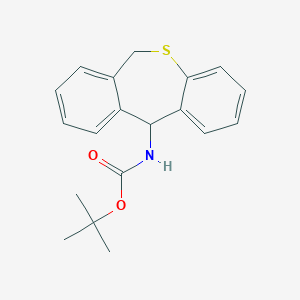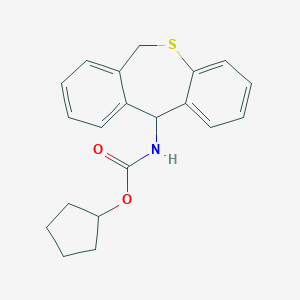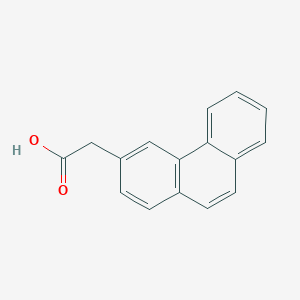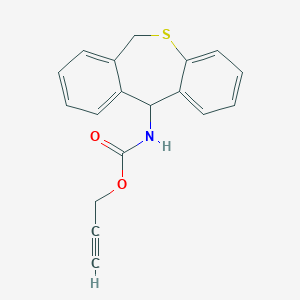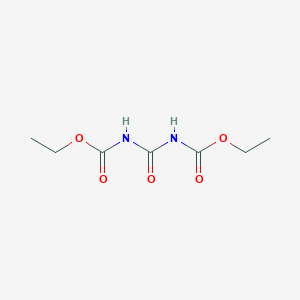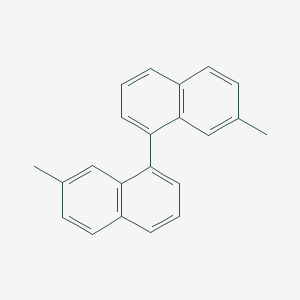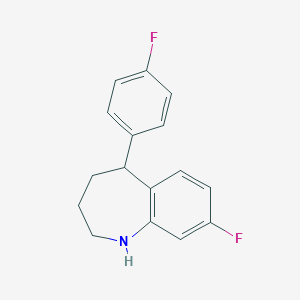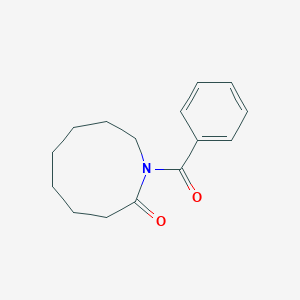![molecular formula C21H10N4O4 B188746 Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone CAS No. 195828-30-9](/img/structure/B188746.png)
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This molecule is also known as ellipticine and has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, ellipticine prevents the proliferation of cancer cells and induces apoptosis. Additionally, this compound has been found to inhibit the activity of various other enzymes and proteins involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, this compound has been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
The advantages of using benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone in lab experiments include its potent anti-tumor activity and broad range of biological activities. This compound has been extensively studied and has shown promising results in various preclinical studies. However, the limitations of using ellipticine in lab experiments include its poor solubility and potential toxicity. Additionally, this compound has been found to exhibit non-specific binding to various cellular components, which may affect its specificity and selectivity.
Future Directions
There are several future directions for research on benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone. These include:
1. Development of more potent and selective analogs of ellipticine for cancer therapy.
2. Investigation of the molecular mechanisms underlying the anti-tumor activity of this compound.
3. Evaluation of the potential applications of ellipticine in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of this compound.
5. Investigation of the potential combination therapies involving ellipticine and other anti-cancer agents.
Synthesis Methods
The synthesis of benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone involves the condensation of 2,3-dichloro-5,8-diaminopyrido[4,5-b]carbazole with an aldehyde or ketone in the presence of a strong acid catalyst. The resulting product is then oxidized to yield the final compound.
Scientific Research Applications
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit anti-tumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. Additionally, this compound has shown promising results in the treatment of various other diseases, including viral infections, malaria, and Alzheimer's disease.
properties
CAS RN |
195828-30-9 |
|---|---|
Product Name |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Molecular Formula |
C21H10N4O4 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione |
InChI |
InChI=1S/C21H10N4O4/c26-17-9-5-1-2-6-10(9)18(27)16-13(17)21(29)25-19(23-16)14-15(24-25)11-7-3-4-8-12(11)22-20(14)28/h1-8,26H,(H,22,28) |
InChI Key |
PWIVFZPXOLTILT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=NC4=C5C(=NN4C3=O)C6=CC=CC=C6NC5=O)C2=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O |
synonyms |
Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



